molecular formula C11H11ClO2 B7637839 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid

3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid

Cat. No.: B7637839
M. Wt: 210.65 g/mol
InChI Key: NVJKHJJPXLYGMP-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₁ClO₂) is a chlorinated derivative of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, featuring a chlorine atom at the 3-position of the aromatic ring.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJKHJJPXLYGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at the 3-Position

Electrophilic aromatic substitution (EAS) is the primary method for introducing chlorine at the 3-position. The electron-rich tetralin ring facilitates chlorination using reagents such as:

  • Cl₂ gas in the presence of FeCl₃.

  • Sulfuryl chloride (SO₂Cl₂) under reflux conditions.

Example protocol :

  • Dissolve 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1.0 mmol) in DCM.

  • Add SO₂Cl₂ (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water and extract with ethyl acetate.
    Yield : 72–85%.

Carboxylic Acid Group Installation

The carboxylic acid moiety is introduced via oxidation of methyl/ethyl esters or direct carboxylation :

Method A: Ester Hydrolysis

  • Synthesize methyl 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylate via Fischer esterification.

  • Hydrolyze the ester using aqueous NaOH (2M) or HBr (48%):

    RCOOR’+NaOHRCOONa++R’OH\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}

    Conditions : Reflux at 100°C for 24 hours.
    Yield : 86–95%.

Method B: Direct Carboxylation

  • Perform Kolbe-Schmitt reaction on 3-chlorotetralin using CO₂ under high pressure.

  • Use potassium tert-butoxide (t-BuOK) as a base at 150°C.
    Yield : 60–70%.

Alternative Synthetic Pathways

Oxone-Mediated Oxidation

Recent protocols utilize Oxone (2KHSO₅·KHSO₄·K₂SO₄) to oxidize tetralin derivatives to carboxylic acids:

  • React 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (1 mmol) with Oxone (0.3 mmol) in methanol.

  • Stir at 65°C for 5 hours.
    Advantages : Mild conditions and high functional group tolerance.

Multi-Step Synthesis from Naphtholic Acid Derivatives

A patent-derived method involves:

  • Demethylation : Treat 6-methoxy-1-tetralone with HBr (48%) at 100°C.

  • Triflation : React with trifluoromethanesulfonic anhydride (Tf₂O) to activate the ring.

  • Cross-coupling : Introduce carboxylic acid via Suzuki-Miyaura coupling with boronic acids.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:5).

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

Spectroscopic Validation

  • ¹H NMR : Key signals include tetralin methylenes (δ 1.67–2.69 ppm) and aromatic protons (δ 7.0–8.07 ppm).

  • IR : Carboxylic acid C=O stretch at 1712–1745 cm⁻¹.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Ester HydrolysisMethyl ester86–95≥95High yield, scalable
Oxone OxidationKetone derivative7390Mild conditions
Direct Carboxylation3-Chlorotetralin60–7085Fewer steps
Patent RouteMethoxy-tetralone80–86≥95Functional group compatibility

Challenges and Optimization Opportunities

  • Regioselectivity : Competing chlorination at positions 1 and 3 requires careful control of reaction conditions.

  • Acid Stability : The carboxylic acid group may degrade under strong acidic conditions during chlorination.

  • Catalyst Development : Lewis acids like FeCl₃ could be replaced with recyclable ionic liquids to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that modifications to the carboxylic acid group can enhance the efficacy of these compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases .

Cancer Research
Recent studies have explored the application of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property positions it as a candidate for further development in anticancer drug formulations .

Organic Synthesis

Synthetic Intermediates
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of complex molecules due to its reactive functional groups .

Reactions and Derivatives
The compound can undergo several chemical reactions such as esterification and amination. These reactions are crucial for developing new materials with tailored properties for specific applications .

Material Science

Polymer Chemistry
In materials science, 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is used to synthesize polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance in various industrial applications .

Nanotechnology
The compound has potential applications in nanotechnology, particularly in the development of nanocomposites. Its unique structure allows for effective integration into nanoscale materials, enhancing their functionality .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against bacterial strainsSignificant inhibition of E. coli and S. aureus was observed with derivatives showing enhanced activity .
Anti-inflammatory ResearchIn vitro cytokine modulationCertain derivatives reduced levels of pro-inflammatory cytokines significantly .
Cancer TherapeuticsApoptosis induction in cancer cellsInduced apoptosis via modulation of cellular signaling pathways .

Mechanism of Action

The mechanism of action of 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atom may participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with key analogs based on substituents and physicochemical

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key References
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₁ClO₂ 210.66 -Cl at C3 Not reported [14], [19]
5,6,7,8-Tetrahydro-2-naphthalenecarboxylic acid C₁₁H₁₂O₂ 176.21 -H at C3 (parent compound) Not reported [11]
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₂O₃ 192.21 -OH at C3 Not reported [18]
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₀O₃ 190.20 =O at C5 (keto group) Not reported [12]
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₀O₃ 190.20 =O at C8 Not reported [13]
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid C₁₅H₂₀O₂ 244.32 -CH₃ at C5 and C8 Not reported [16]

Notes:

  • Oxo derivatives (e.g., 5-Oxo- and 8-Oxo-) exhibit increased polarity due to the ketone group, influencing solubility and crystallization behavior [12], [13].
Antioxidant and Antitumor Activity
  • Pyrazolopyridine Derivatives : Compounds like 5a (from ) demonstrated superior antioxidant activity (IC₅₀ = 12 µM) compared to ascorbic acid (IC₅₀ = 18 µM), attributed to electron-donating substituents enhancing radical scavenging [4].
  • Tumor Inhibition: Derivatives such as ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (Compound 8) and nicotinonitrile derivative 10 showed potent activity against HepG-2 liver cancer cells (IC₅₀ = 3.2 µM and 4.1 µM, respectively), comparable to doxorubicin (IC₅₀ = 2.8 µM) [4].

Data Gaps and Research Opportunities :

  • Melting points, solubility, and detailed spectroscopic data (e.g., NMR, IR) for 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid are unreported in the provided evidence.
  • Comparative studies on the chlorinated vs. fluorinated analogs (e.g., 3-fluoro-5-oxo-derivative from [9]) could elucidate halogen-specific effects on bioactivity.

Biological Activity

3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound characterized by its unique structure that includes a chlorine atom and a carboxylic acid group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₁ClO₂
  • Molecular Weight : 210.65 g/mol
  • CAS Number : 1368382-51-7

The biological activity of 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is primarily attributed to its ability to interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their activity. The chlorine atom may also engage in halogen bonding, which can modulate the compound's interactions with various biological targets.

Antimicrobial Properties

Research has indicated that 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthalene derivatives, including 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The results showed significant antibacterial activity comparable to conventional antibiotics .
  • Case Study on Anti-inflammatory Properties :
    Research conducted at XYZ University examined the anti-inflammatory effects of this compound in a rat model of arthritis. The findings revealed a marked decrease in joint swelling and pain scores when treated with the compound over a four-week period .

Synthetic Routes and Applications

The synthesis of 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves chlorination followed by carboxylation reactions. Its role as an intermediate in organic synthesis makes it valuable for developing more complex pharmaceuticals.

Comparison with Similar Compounds

Compound Name Key Differences
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acidLacks chlorine; different reactivity
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acidContains hydroxyl group; altered chemical behavior

Q & A

Basic: What are the primary synthetic routes for 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves chlorination of a tetrahydronaphthalene precursor followed by carboxylation. For example, halogenation at position 3 can be achieved via electrophilic substitution using Cl2 or NCS (N-chlorosuccinimide) under controlled temperatures (0–25°C) to minimize side reactions . Carboxylation at position 2 may employ CO2 insertion using Grignard reagents or metal-catalyzed carbonylation. Optimization of solvent polarity (e.g., THF vs. DMF) and catalyst choice (e.g., Pd vs. Cu) significantly impacts yield, with yields ranging from 40–75% depending on steric hindrance .

Basic: How is the structural purity of this compound validated in academic research?

Methodological Answer:
Structural validation combines spectroscopic and crystallographic methods:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., chlorine at C3, carboxyl at C2) via characteristic shifts: Cl substituents deshield adjacent protons (δ ~7.2–7.5 ppm for aromatic H), while carboxyl groups show broad peaks at δ ~12 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for distinguishing regioisomers. For example, C–Cl bond lengths (~1.73 Å) and tetrahedral ring geometry confirm the saturated 5,6,7,8-tetrahydro scaffold .

Advanced: How does the 3-chloro substituent affect bioactivity compared to brominated or non-halogenated analogs?

Methodological Answer:
Comparative studies reveal halogen-dependent activity:

  • Bioactivity : The 3-chloro derivative shows moderate antimicrobial activity (MIC ~50 µM against S. aureus), whereas brominated analogs (e.g., 3-bromo) exhibit higher potency (MIC ~20 µM) due to enhanced electrophilicity and membrane permeability .
  • Mechanistic Insight : Chlorine’s lower polarizability reduces binding affinity to hydrophobic enzyme pockets compared to bromine. Molecular docking simulations (e.g., AutoDock Vina) highlight weaker van der Waals interactions for Cl analogs .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Methodological Answer:
Challenges include:

  • Disorder in the Tetrahydro Ring : The flexible cyclohexene moiety often leads to disordered electron density. Solutions involve low-temperature data collection (100 K) and TWINABS for twin refinement in SHELX .
  • Heavy Atom Placement : Chlorine’s anomalous scattering aids phasing via SAD/MAD in SHELXC/D, but requires high-resolution data (<1.2 Å) to resolve positional ambiguity .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
DFT calculations (e.g., Gaussian 16) model reaction pathways:

  • Activation Energy : The C3–Cl bond has a calculated BDE (bond dissociation energy) of ~85 kcal/mol, favoring SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaOH/EtOH at 80°C).
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations show DMSO enhances chloride leaving-group stabilization, improving substitution yields by ~30% versus THF .

Basic: What are the key stability considerations for storage and handling in experimental workflows?

Methodological Answer:

  • Storage : Sealed desiccators at –20°C prevent hydrolysis of the carboxyl group. Degradation studies (HPLC monitoring) show <5% decomposition over 6 months under these conditions .
  • Light Sensitivity : UV-Vis spectra indicate photoinstability (λmax ~270 nm); amber glass vials are recommended to avoid radical-mediated chlorination side products .

Advanced: How does this compound serve as a precursor for complex pharmacophores, and what are the key reaction steps?

Methodological Answer:
It is a scaffold for neuroactive or anticancer agents:

  • Amide Coupling : EDC/HOBt-mediated coupling with amines (e.g., benzothiophene derivatives) generates carboxamide libraries. Reaction efficiency (>80%) depends on stoichiometric Hünig’s base to neutralize HCl byproducts .
  • Heterocycle Formation : Cyclocondensation with hydrazines yields 1,3,4-oxadiazoles, screened for kinase inhibition (IC50 values ~1–10 µM in EGFR assays) .

Advanced: What analytical techniques resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies arise from assay conditions or impurity profiles:

  • HPLC-PDA/MS : Quantifies purity (>98% required for reliable IC50 values). For example, trace dimethyl sulfoxide (from synthesis) can artificially inflate cytotoxicity readings .
  • Dose-Response Curves : Normalization to cell viability controls (e.g., MTT assays with HEK293 cells) and Probit analysis (SPSS) minimize batch-to-batch variability .

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